molecular formula C17H13ClN2O2 B14438998 4,5-Dihydro-1-(3-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole CAS No. 76099-04-2

4,5-Dihydro-1-(3-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole

Cat. No.: B14438998
CAS No.: 76099-04-2
M. Wt: 312.7 g/mol
InChI Key: QYSDRADUFDGCMJ-UHFFFAOYSA-N
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Description

4,5-Dihydro-1-(3-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is a heterocyclic compound that features a unique structure combining an oxazepine ring with a benzimidazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dihydro-1-(3-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorophenylamine with a suitable benzimidazole derivative, followed by cyclization with an epoxide to form the oxazepine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4,5-Dihydro-1-(3-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its properties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups, enhancing the compound’s versatility for different applications.

Scientific Research Applications

4,5-Dihydro-1-(3-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4,5-Dihydro-1-(3-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole involves its interaction with molecular targets in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dihydro-1-(3-chlorophenyl)-1,4-epoxy-1H,3H-(1,4)oxazepino(4,3-a)benzimidazole is unique due to its combination of an oxazepine ring with a benzimidazole core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

76099-04-2

Molecular Formula

C17H13ClN2O2

Molecular Weight

312.7 g/mol

IUPAC Name

1-(3-chlorophenyl)-14,15-dioxa-3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8-tetraene

InChI

InChI=1S/C17H13ClN2O2/c18-12-5-3-4-11(8-12)17-16-19-14-6-1-2-7-15(14)20(16)9-13(22-17)10-21-17/h1-8,13H,9-10H2

InChI Key

QYSDRADUFDGCMJ-UHFFFAOYSA-N

Canonical SMILES

C1C2COC(O2)(C3=NC4=CC=CC=C4N31)C5=CC(=CC=C5)Cl

Origin of Product

United States

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